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Compound of Interest

Compound Name: (R)-JNJ-31020028

Cat. No.: B1662126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the

subcutaneous administration of JNJ-31020028, a selective neuropeptide Y (NPY) Y2 receptor

antagonist, in mouse models.

Introduction
JNJ-31020028 is a potent and selective antagonist of the neuropeptide Y Y2 receptor,

demonstrating high affinity for human, rat, and mouse Y2 receptors.[1] It is a valuable tool for

investigating the in vivo functions of the Y2 receptor, which is implicated in various

physiological processes. Due to its poor oral bioavailability (6% in rats), subcutaneous (s.c.)

administration is the preferred route, offering high bioavailability (100% in rats) and enabling

robust in vivo studies.[2][3][4]

Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-31020028 based on available

literature.

Table 1: In Vitro Binding Affinity of JNJ-31020028
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Receptor Species pIC50 (± SEM)

Human Y2 8.07 (± 0.05)

Rat Y2 8.22 (± 0.06)

Mouse Y2 8.21

Source:[1]

Table 2: Pharmacokinetic Parameters of JNJ-31020028 in Rats (10 mg/kg, s.c.)

Parameter Value

Bioavailability 100%

Cmax 4.35 µM

Tmax 0.5 hours

Half-life (t1/2) 0.83 hours

Receptor Occupancy (Brain) ~90%

Source:[1][2][3][4]

Note: While specific pharmacokinetic data for mice are not readily available, a 10 mg/kg

intraperitoneal injection in mice is reported to achieve over 90% receptor occupancy in the

brain.[5]

Mechanism of Action and Signaling Pathway
JNJ-31020028 acts as a selective antagonist at presynaptic NPY Y2 receptors. These

receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/Go). The

primary function of the Y2 autoreceptor is to inhibit the release of NPY from the neuron. By

blocking this receptor, JNJ-31020028 disinhibits the neuron, leading to an increase in NPY

release.
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Figure 1. Signaling pathway of JNJ-31020028 action.

Experimental Protocols
Preparation of JNJ-31020028 for Subcutaneous Injection
This protocol provides instructions for preparing a solution of JNJ-31020028 suitable for

subcutaneous administration in mice. Several vehicle formulations can be used depending on

the experimental requirements.

Materials:

JNJ-31020028 powder

Dimethyl sulfoxide (DMSO)
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Sterile Saline (0.9% NaCl)

Polyethylene glycol 300 (PEG300)

Tween-80

(2-hydroxypropyl)-β-cyclodextrin (SBE-β-CD)

Sterile microcentrifuge tubes

Pipettes and sterile tips

Vortex mixer

Sonicator (optional)

Vehicle Formulations:

Option A: 10% DMSO in Saline: This formulation has been used for intraperitoneal injections

in mice and can be adapted for subcutaneous administration.[6]

Option B: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: A common formulation for

compounds with low aqueous solubility.

Option C: 20% (w/v) (2-hydroxypropyl)-β-cyclodextrin in Saline: This vehicle has been used

for subcutaneous administration of JNJ-31020028 in rats.[7]

Procedure (Example using Option B):

Prepare a stock solution of JNJ-31020028 in DMSO. For example, to achieve a final

concentration of 2.5 mg/mL, prepare a 25 mg/mL stock solution in DMSO.

In a sterile microcentrifuge tube, add the solvents in the following order, vortexing after each

addition:

Add 400 µL of PEG300.

Add 100 µL of the 25 mg/mL JNJ-31020028 DMSO stock solution. Vortex thoroughly.
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Add 50 µL of Tween-80. Vortex until the solution is clear.

Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex thoroughly.

Inspect the solution. The final solution should be clear. If precipitation occurs, gentle warming

and/or sonication can be used to aid dissolution.

Store appropriately. The final solution should be prepared fresh.
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Figure 2. Workflow for JNJ-31020028 solution preparation.

Subcutaneous Administration Protocol in Mice
This protocol outlines the standard procedure for subcutaneous injection in mice.

Materials:

Prepared JNJ-31020028 solution

Sterile syringes (e.g., 1 mL tuberculin syringe)

Sterile needles (e.g., 27-30 gauge)

Mouse restraint device (optional)

70% ethanol
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Procedure:

Animal Restraint: Manually restrain the mouse by scruffing the neck and securing the tail.

Ensure the animal is held firmly but gently to prevent injury.

Injection Site Preparation: The preferred site for subcutaneous injection is the loose skin over

the back, between the shoulder blades. Swab the injection site with 70% ethanol.

Needle Insertion: Lift a tent of skin and insert the needle, bevel up, at a 15-20 degree angle

into the subcutaneous space. Be careful not to puncture through the other side of the skin

fold.

Aspiration: Gently pull back on the syringe plunger to ensure the needle is not in a blood

vessel. If blood appears in the syringe, withdraw the needle and select a new injection site.

Injection: Slowly and steadily inject the desired volume of the JNJ-31020028 solution. A

small bleb or lump will form under the skin.

Needle Withdrawal: Withdraw the needle and apply gentle pressure to the injection site for a

few seconds to prevent leakage.

Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Dosage Considerations:

A common dose used in rodent studies is 10 mg/kg.[1][2][3][4]

The injection volume should be calculated based on the animal's body weight and the

concentration of the prepared solution. For mice, a typical subcutaneous injection volume is

5-10 mL/kg.

Safety Precautions
Follow all institutional guidelines for animal care and use.

Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.

Handle JNJ-31020028 powder in a well-ventilated area or a chemical fume hood.
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Dispose of all sharps and chemical waste according to institutional protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1662126?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

